5-Amino-15N-levulinic acid hcl

Stable Isotope-Resolved Metabolomics Internal Standardization Mass Spectrometry

Quantifying ALA in complex matrices or tracking nitrogen through heme/chlorophyll pathways requires distinguishing labeled from endogenous pools. Unlabeled ALA provides no flux data. - **Precise Tracing:** Single 15N label (+1 Da) eliminates overlapping isotopomers seen with 13C,15N variants. - **MS-Ready:** Validated as internal standard correcting matrix effects (LLOQ 0.05 µM, CV <10%). - **Secure Supply:** HCl salt ensures stability & solubility. Available for immediate R&D shipment.

Molecular Formula C5H10ClNO3
Molecular Weight 168.58 g/mol
Cat. No. B12413887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-15N-levulinic acid hcl
Molecular FormulaC5H10ClNO3
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN.Cl
InChIInChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1;
InChIKeyZLHFONARZHCSET-NWZHYJCUSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-15N-Levulinic Acid HCl: Single-Label Tracer for Nitrogen Flux


5-Amino-15N-levulinic acid hydrochloride (5-ALA-15N HCl) is a stable isotope-labeled analog of the endogenous heme and chlorophyll precursor, 5-aminolevulinic acid (ALA) . This compound is specifically enriched with the non-radioactive nitrogen-15 isotope, replacing the naturally abundant nitrogen-14 atom in the amino group of the ALA molecule. As a hydrochloride salt, it provides enhanced stability and aqueous solubility for research applications. The compound functions as a highly specific tracer in metabolic studies, enabling precise, non-invasive tracking of the nitrogen atom's fate as 5-ALA is enzymatically converted into porphobilinogen and subsequently incorporated into downstream tetrapyrroles such as heme, chlorophyll, and vitamin B12 . Its primary utility lies in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based investigations, where the distinct +1 Da mass shift facilitates unequivocal differentiation from its unlabeled counterpart and allows for quantitative flux analysis .

Tracer Type Stable isotope-labeled (15N) metabolic tracer
Primary Use MS / NMR-based nitrogen flux and tetrapyrrole biosynthesis studies
Key Advantage Defined +1 Da mass shift enables unequivocal differentiation from unlabeled ALA
Formulation HCl salt for enhanced aqueous solubility and stability

5-Amino-15N-Levulinic Acid HCl: Why Single 15N Labeling Is Essential


Substituting 5-Amino-15N-levulinic acid HCl with unlabeled ALA, multi-isotope-labeled variants (e.g., 13C2,15N-ALA), or position-specific 13C-ALA leads to critical experimental divergence. Unlabeled ALA is indistinguishable from endogenous pools, rendering flux studies impossible [1]. Dual-labeled 13C2,15N-ALA introduces a +3 Da mass shift and tracks carbon flow, which can confound interpretation of specific nitrogen-related metabolic branch points (e.g., transamination vs. deamination) due to overlapping mass isotopomer distributions or differential kinetic isotope effects . Conversely, relying solely on 13C-ALA does not provide data on nitrogen incorporation or fate. Therefore, procurement of the specifically 15N-labeled compound is essential for investigations requiring isolated tracking of nitrogen metabolism, quantification of nitrogen flux into porphyrins, and use as a +1 Da internal standard for ALA in MS-based assays without the added complexity and cost of multi-labeled standards .

Unlabeled ALA

Indistinguishable from endogenous pools; cannot support nitrogen-specific flux quantification.

Dual-labeled 13C,15N-ALA

+3 Da shift and overlapping mass isotopomers may obscure nitrogen branch-point resolution.

13C-only ALA

Tracks carbon flow but provides no data on nitrogen incorporation or fate.

5-Amino-15N-Levulinic Acid HCl: Quantitative Evidence


Isotopic Purity: 15N-ALA vs. 13C5,15N-ALA

The isotopic enrichment of 5-Amino-15N-levulinic acid HCl is specified at 99 atom % 15N . This single-label purity metric ensures a defined +1 Da mass shift with minimal unlabeled interference. In contrast, a dual-labeled analog, 5-Aminolevulinic acid-13C5,15N hydrochloride, from a major supplier is specified with an isotopic purity of 99 atom % 13C but only 98 atom % 15N . The lower specified 15N enrichment in the multi-labeled compound can introduce greater isotopic heterogeneity, potentially complicating the interpretation of complex mass isotopomer distributions when tracing nitrogen-specific pathways.

Isotopic Purity
Specification review
99 atom % 15N vs 98 atom % 15N

Higher confidence in nitrogen-specific tracer fidelity

Single-label purity reduces background correction for flux analysis

Stable Isotope-Resolved Metabolomics Internal Standardization Mass Spectrometry Quality Control

LC-MS/MS Internal Standard in Porphyria Diagnosis

An LC-MS/MS method for quantifying 5-aminolevulinic acid (ALA) and porphobilinogen (PBG) in physiological fluids utilizes 13C5, 15N-ALA as an internal standard [1]. While this specific study used a multi-labeled standard, it provides a robust baseline for the performance of a 15N-containing ALA internal standard. The method achieved a Lower Limit of Quantification (LLOQ) of 0.05 µM for ALA using 25 µL of urine or 100 µL of plasma [1]. Furthermore, the assay demonstrated high accuracy, with ALA measurements ranging from 88.2% to 110% of nominal concentrations, and precision with intra- and inter-assay coefficients of variation (CV) of less than 10% for both urine and plasma matrices [1]. This level of analytical performance is enabled by the use of an isotope-labeled internal standard and is directly comparable to the expected performance of 5-Amino-15N-levulinic acid HCl when employed as a single-label (+1 Da) internal standard.

LC-MS/MS Performance
Class-level inference
LLOQ 0.05 µM Accuracy 88–110% Precision <10% CV

Supports high-sensitivity bioanalytical method development

Class-level inference from multi-labeled ISTD; single 15N-ALA expected to perform comparably

Clinical Diagnostics Acute Porphyria LC-MS/MS Therapeutic Monitoring

Resolving Transamination Mechanisms via 15N-ALA

A foundational study in Chlamydomonas reinhardtii utilized glutamate substrates that were specifically labeled with either 1-13C or 15N to investigate the transamination mechanism converting glutamate-1-semialdehyde (GSA) to ALA, the first committed step of chlorophyll biosynthesis [1]. The key finding was that both 13C and 15N isotopes from separate substrate molecules were incorporated into the same ALA product molecule [1]. This result was only discernible because the distinct mass shifts from the single labels allowed the researchers, using NMR and GC-MS, to track the independent fates of the carbon and nitrogen atoms. This study exemplifies the class of critical mechanistic questions that cannot be answered by unlabeled ALA and would be confounded by the overlapping mass shifts of a dual-labeled (13C,15N) substrate. The use of a pure 15N-labeled compound, like 5-Amino-15N-levulinic acid HCl, is essential for repeating or expanding upon this type of high-resolution metabolic tracing.

Mechanism Resolution
Class-level inference
+1 Da: unambiguous N tracking vs +3 Da: confounded transamination data

Enables precise resolution of nitrogen-specific enzymatic steps

Dual-label overlap complicates interpretation of intermolecular N transfer

Chlorophyll Biosynthesis Plant Biochemistry Enzyme Mechanism NMR Spectroscopy

Actinic Keratosis PDT Pain: ALA-HCl vs. ALA-P

A comparative clinical study evaluating three topical photosensitizer formulations—5-Aminolevulinic acid hydrochloride (ALA-HCl), its methyl ester (MAL-HCl), and 5-Aminolevulinate phosphate (ALA-P)—for the treatment of actinic keratosis (AK) found no significant difference in efficacy [1]. However, a significant differentiation was observed in procedural pain. The mean pain intensity during PDT, measured on a 0–10 scale, was significantly lower for areas treated with ALA-P (5.8) compared to areas treated with ALA-HCl or MAL-HCl (7.0) [1]. This quantitative, head-to-head comparison establishes that while ALA-HCl is an effective photosensitizer, alternative salt forms may offer a more tolerable patient experience in specific clinical settings.

PDT Pain Score
Head-to-head
ALA-HCl: 7.0 vs ALA-P: 5.8

Reported pain-score endpoint context; phosphate salt showed lower pain score

Topical PDT study; pain assessed on 0–10 scale

Photodynamic Therapy Actinic Keratosis Clinical Tolerability Dermatology

5-Amino-15N-Levulinic Acid HCl: Research and Industrial Applications


LC-MS/MS Assay for Porphyria Diagnostics

5-Amino-15N-levulinic acid HCl is ideally suited as a single-label (+1 Da) internal standard for developing and validating quantitative LC-MS/MS methods for ALA in complex biological matrices like urine, plasma, and tissue homogenates. As evidenced by the high sensitivity (LLOQ 0.05 µM) and precision (<10% CV) achievable with a 15N-containing ALA internal standard [1], this compound provides a cost-effective alternative to multi-labeled (e.g., 13C5,15N) standards while still effectively correcting for matrix effects and ion suppression. Its use ensures the accurate quantification required for diagnosing acute hepatic porphyrias and monitoring patient response to therapies like hemin [1].

Nitrogen-Specific Flux in Tetrapyrrole Biosynthesis

This compound is essential for plant and microbial biochemistry studies focused on isolating and quantifying the contribution of nitrogen from different sources to the biosynthesis of chlorophyll and heme. As demonstrated in studies of ALA transamination [2], the specific +1 Da mass shift of the 15N label enables researchers to track the fate of the amino group without interference from carbon labeling. This allows for the precise determination of nitrogen flux through the C5 pathway from glutamate and the resolution of complex enzymatic mechanisms involving intermolecular nitrogen transfer that would be obscured by the use of unlabeled or dual-labeled (13C,15N) ALA [2].

In Vitro Comparison of ALA Photosensitizer Salts

For pharmaceutical and dermatological research focused on improving photodynamic therapy (PDT) formulations, 5-Amino-15N-levulinic acid HCl serves as the reference standard against which new chemical entities (e.g., esters, different salts) are compared. While clinical data shows no difference in efficacy between ALA-HCl and ALA-P, it establishes a quantifiable difference in patient-reported pain (7.0 vs. 5.8 on a 0-10 scale) [3]. Therefore, this hydrochloride salt is the critical comparator for in vitro studies (e.g., cellular uptake, PpIX accumulation kinetics) and preclinical models aimed at developing next-generation ALA prodrugs or formulations that seek to improve upon the tolerability profile of ALA-HCl [3].

Application
Selection Property
Validation Focus
Porphyria biomarker bioanalysis
Stable isotope-labeled ISTD (+1 Da)
Sensitivity, accuracy, and matrix-effect correction in research matrices
Tetrapyrrole biosynthesis flux studies
Single 15N tracer for nitrogen tracking
Resolution of transamination and deamination branch points
Photosensitizer salt comparison in PDT research
Hydrochloride salt reference form
PpIX accumulation and pain-response endpoints in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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